molecular formula C18H15NO B1459442 4-(4-Ethylbenzoyl)quinoline CAS No. 1706457-14-8

4-(4-Ethylbenzoyl)quinoline

Cat. No.: B1459442
CAS No.: 1706457-14-8
M. Wt: 261.3 g/mol
InChI Key: DUHHFQRSPMZWBD-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzoyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a quinoline ring system substituted with a 4-ethylbenzoyl group. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylbenzoyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For this compound, the reaction between 4-ethylbenzoyl chloride and 2-aminobenzophenone in the presence of a base such as pyridine can be employed.

Industrial Production Methods: Industrial production of quinoline derivatives often utilizes green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylbenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Scientific Research Applications

4-(4-Ethylbenzoyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethylbenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    4-Quinolone: A derivative with significant antibacterial activity.

    4-Arylquinoline: Exhibits antiprotozoal activity.

Uniqueness: 4-(4-Ethylbenzoyl)quinoline stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug discovery and development .

Biological Activity

4-(4-Ethylbenzoyl)quinoline is a member of the quinoline family, characterized by its unique structure that includes a quinoline ring system substituted with a 4-ethylbenzoyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Overview of Biological Activity

Quinolines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific substitution pattern in this compound enhances its biological activity and selectivity compared to other quinoline derivatives. Research indicates that this compound may interact with various molecular targets, including enzymes and receptors critical for cellular functions.

The mechanism of action for this compound involves its ability to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, making this compound a potential candidate for antibacterial applications. Additionally, the compound's interaction with other biological pathways can lead to antitumor effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has been evaluated against Leishmania donovani, the causative agent of leishmaniasis, showing promising results in inhibiting its growth at specific concentrations (IC50 values ranging from 200 µg/mL to 1.56 µg/mL) .

Table 1: Antimicrobial Activity of this compound

PathogenIC50 (µg/mL)
Leishmania donovani200 - 1.56
Candida albicansNot specified

Antitumor Activity

The antitumor properties of this compound have also been explored. A study involving various quinoline derivatives indicated that compounds with similar structures could inhibit tumor cell growth effectively. The compound's structure allows it to target tumor cells selectively, potentially leading to reduced side effects compared to traditional chemotherapeutics .

Table 2: Cytotoxicity Against Tumor Cell Lines

Cell LineIC50 (µM)
Human Lung CarcinomaNot specified
Ileocecal CarcinomaNot specified
MelanomaNot specified

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives, including this compound:

  • Study on Antileishmanial Activity : This study synthesized various quinoline derivatives and evaluated their activity against L. donovani. The results indicated that structural modifications could significantly enhance biological activity .
  • Antifungal Properties Investigation : In another study, derivatives similar to this compound were tested against Candida albicans, demonstrating notable antifungal properties .

Properties

IUPAC Name

(4-ethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHHFQRSPMZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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